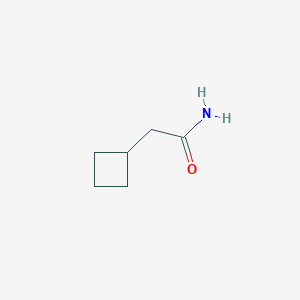![molecular formula C9H19NO B8706408 [4-(methoxymethyl)cyclohexyl]methanamine](/img/structure/B8706408.png)
[4-(methoxymethyl)cyclohexyl]methanamine
Vue d'ensemble
Description
[4-(methoxymethyl)cyclohexyl]methanamine is an organic compound characterized by a cyclohexane ring substituted with a methoxymethyl group and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(methoxymethyl)cyclohexyl]methanamine typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxymethyl group: This step often involves the use of methanol and formaldehyde under acidic or basic conditions to form the methoxymethyl group.
Attachment of the methanamine group: This can be done through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(methoxymethyl)cyclohexyl]methanamine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The cyclohexane ring can be reduced to form different hydrogenated derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Hydrogenated cyclohexane derivatives.
Substitution: Various substituted amines and amides.
Applications De Recherche Scientifique
[4-(methoxymethyl)cyclohexyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [4-(methoxymethyl)cyclohexyl]methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclohexane ring provides structural stability, while the methoxymethyl group can modulate the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(Methoxymethyl)cyclohexyl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(4-(Methoxymethyl)cyclohexyl)amine: Lacks the methylene bridge present in [4-(methoxymethyl)cyclohexyl]methanamine.
(4-(Methoxymethyl)cyclohexyl)methanoic acid: Contains a carboxylic acid group instead of a methanamine group.
Uniqueness
This compound is unique due to the presence of both a methoxymethyl group and a methanamine group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
[4-(methoxymethyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C9H19NO/c1-11-7-9-4-2-8(6-10)3-5-9/h8-9H,2-7,10H2,1H3 |
Clé InChI |
NRENAJZOQRQFBR-UHFFFAOYSA-N |
SMILES canonique |
COCC1CCC(CC1)CN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Cyclopropyl-4-fluoro-2-[(2S)-2-oxiranylmethoxy]benzamide](/img/structure/B8706375.png)
![Indeno[2,1-b]indole](/img/structure/B8706381.png)



![7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B8706404.png)





